Cytochalasin B is classified as a fungal metabolite and is primarily derived from species of the fungus Helminthosporium (now known as Bipolaris). It falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and human health.
The synthesis of Cytochalasin B has been achieved through various methods, primarily focusing on total synthesis and semi-synthesis from natural precursors. One notable synthetic route involves the use of an intramolecular Diels–Alder reaction, which allows for the construction of the complex tricyclic structure characteristic of cytochalasins.
These steps yield Cytochalasin B with high purity and efficiency, showcasing the effectiveness of modern synthetic techniques in producing complex natural products .
Cytochalasin B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 267.39 g/mol.
Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within Cytochalasin B, confirming its three-dimensional conformation .
Cytochalasin B is known for its ability to inhibit actin polymerization, which affects various cellular processes. It interacts with the cytoskeleton by binding to actin filaments, leading to disruption in cell shape and motility.
The mechanism by which Cytochalasin B exerts its effects primarily revolves around its interaction with actin filaments. By binding to the barbed end of actin monomers, it prevents their addition to growing filaments, thus inhibiting actin dynamics.
This mechanism highlights Cytochalasin B's role as a potent tool for studying cytoskeletal dynamics in live cells .
Cytochalasin B exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and influence how it is handled during experiments .
Cytochalasin B has diverse applications across various scientific fields:
Additionally, ongoing studies explore its potential therapeutic applications in treating diseases associated with cytoskeletal dysfunctions .
The discovery of compound C87 ((E)-4-(2-(4-chloro-3-nitrophenyl)) emerged from a transformative era in anti-inflammatory drug development, marked by efforts to overcome limitations of biological therapeutics targeting tumor necrosis factor alpha (Tumor Necrosis Factor Alpha). Prior to C87's identification, commercial Tumor Necrosis Factor Alpha inhibitors like infliximab (monoclonal antibody) and etanercept (Fusion Protein) dominated clinical practice. While effective for conditions like rheumatoid arthritis and inflammatory bowel disease, these biomacromolecules faced significant challenges including poor oral bioavailability, exclusion from the blood-brain barrier, complex manufacturing processes, and high production costs [1]. This therapeutic gap propelled intensive research into small-molecule alternatives that could directly inhibit Tumor Necrosis Factor Alpha signaling with improved pharmacological properties.
In 2012, researchers employed an innovative computer-aided drug design strategy to identify C87 as a pioneering small-molecule Tumor Necrosis Factor Alpha inhibitor. Utilizing the crystal structure of the Tumor Necrosis Factor Beta·Tumor Necrosis Factor Receptor 1 complex (Protein Data Bank code 1Tumor Necrosis Factor Receptor) as a template, virtual screening was performed against a library of approximately 90,000 compounds. The computational approach specifically targeted residues within the Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interaction interface [1]. Following virtual screening, functional validation through cell-based cytotoxicity assays revealed C87 potently inhibited Tumor Necrosis Factor Alpha-induced cell death in L929 murine fibroblast cells, exhibiting a half-maximal inhibitory concentration of 8.73 μM. Subsequent surface plasmon resonance experiments confirmed C87's direct binding to Tumor Necrosis Factor Alpha, providing crucial mechanistic validation [1].
Table 1: Key Milestones in the Discovery and Development of C87
Year | Milestone Achievement | Significance |
---|---|---|
2012 | Identification via virtual screening | First small-molecule inhibitor designed to target Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interface |
2014 | Validation of direct Tumor Necrosis Factor Alpha binding | Surface plasmon resonance confirmed physical interaction with dissociation constant (KD) in micromolar range |
2014 | In vivo efficacy demonstration | Significant attenuation of Tumor Necrosis Factor Alpha-induced acute hepatitis in murine model |
2014 | Mechanism elucidation | Inhibition of Tumor Necrosis Factor Alpha-triggered signaling cascades (Nuclear Factor Kappa B, c-Jun N-terminal kinase) |
A landmark achievement occurred with the in vivo validation of C87 in a murine model of acute hepatitis induced by Tumor Necrosis Factor Alpha. Administration of C87 significantly reduced hepatic inflammation, minimized liver damage, and improved survival rates, establishing its therapeutic potential for inflammatory conditions. This demonstration of efficacy in a living organism represented a critical milestone, as previous small-molecule Tumor Necrosis Factor Alpha inhibitors had largely failed to translate efficacy from in vitro models to in vivo systems [1]. The discovery of C87 thus represented a scientific breakthrough as one of the first effective small-molecule Tumor Necrosis Factor Alpha inhibitors capable of disrupting the Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interaction through direct binding—a mechanism previously achievable only with biologics [1].
C87 occupies a pivotal position in contemporary pharmacology as a proof-of-concept molecule that challenged the prevailing therapeutic paradigm dominated by biologic Tumor Necrosis Factor Alpha inhibitors. Its identification validated the hypothesis that small molecules could effectively disrupt protein-protein interactions at cytokine-receptor interfaces—target spaces traditionally considered "undruggable" due to their extensive surface areas and shallow binding pockets [1]. This breakthrough has stimulated extensive research into optimized small-molecule Tumor Necrosis Factor Alpha inhibitors with improved pharmacodynamic and pharmacokinetic profiles.
The mechanistic novelty of C87 lies in its direct binding to Tumor Necrosis Factor Alpha, preventing its interaction with Tumor Necrosis Factor Receptor 1 (p55) and Tumor Necrosis Factor Receptor 2 (p75) receptors. This mechanism differs fundamentally from intracellular pathway inhibitors or Tumor Necrosis Factor Alpha expression suppressors. Through this action, C87 effectively blocks downstream Tumor Necrosis Factor Alpha signaling cascades, including Nuclear Factor Kappa B activation, c-Jun N-terminal kinase phosphorylation, and Inhibitor of Nuclear Factor Kappa B alpha degradation. Consequently, it inhibits the expression of pro-inflammatory mediators such as interleukin-1 alpha, interleukin-6, chemokine (C-X-C motif) ligand 1, and interferon regulatory factor 1 [1].
Table 2: Comparative Profile of C87 Versus Biological Tumor Necrosis Factor Alpha Inhibitors
Property | C87 | Biological Inhibitors (e.g., Infliximab, Etanercept) |
---|---|---|
Molecular Weight | ~414 Da (calculated) | 75,000–150,000 Da |
Administration Route | Potential for oral administration | Parenteral (intravenous/subcutaneous) |
Blood-Brain Barrier Penetration | Theoretically feasible | Highly restricted |
Production Complexity | Standard chemical synthesis | Complex biomanufacturing |
Target Specificity | Direct Tumor Necrosis Factor Alpha binder | Direct Tumor Necrosis Factor Alpha binder |
Stability | Higher chemical stability | Susceptible to denaturation |
C87's significance extends beyond its specific mechanism to its therapeutic potential across diverse inflammatory pathologies. The compound demonstrated efficacy in models of acute hepatitis, suggesting applications in hepatic inflammatory conditions. More broadly, its mechanism supports potential investigation in rheumatoid arthritis, inflammatory bowel disease, septic shock, and multiple sclerosis—conditions with established Tumor Necrosis Factor Alpha pathology [1]. The structural characteristics of C87 (molecular formula: C24H15ClN6O3S; PubChem CID: 4016403) contribute to its pharmacological advantages over biologics, including potential for oral bioavailability, simplified large-scale production, reduced immunogenicity risk, and enhanced tissue distribution, including possible central nervous system penetration [1] [3].
From a drug development perspective, C87 established the validity of integrated approaches combining computational modeling with functional biological assays. This methodology has since been adopted for numerous other challenging therapeutic targets. Furthermore, the compound serves as a valuable chemical tool for probing Tumor Necrosis Factor Alpha signaling biology in vitro and in vivo, enabling mechanistic studies that were previously constrained by the limitations of biological inhibitors [1]. The ongoing exploration of C87 derivatives and structurally related compounds continues to drive innovation in cytokine modulation therapeutics, potentially expanding treatment options for inflammatory diseases that affect millions worldwide.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0